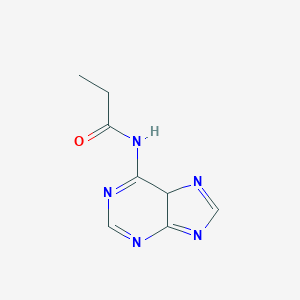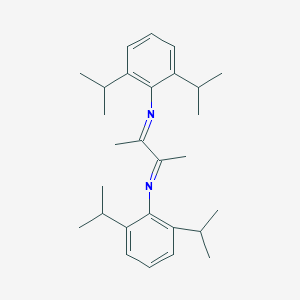
2,3-Bis(2,6-diisopropylphenylimino)butane
Descripción general
Descripción
2,3-Bis(2,6-diisopropylphenylimino)butane is an organic compound with the molecular formula C28H40N2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. The compound is characterized by its bulky diisopropylphenyl groups, which provide steric hindrance and influence the reactivity and stability of the complexes it forms .
Mecanismo De Acción
- The compound participates in various organic transformations . For example, it can catalyze the transfer of tin or germanium atoms from stannylenes and germylenes to diazadienes .
Biochemical Pathways
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane typically involves the condensation of 2,6-diisopropylaniline with butane-2,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(2,6-diisopropylphenylimino)butane undergoes various types of chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals, such as nickel and iron, through coordination bonds.
Substitution Reactions: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal halides (e.g., nickel(II) chloride, iron(II) chloride) and solvents like dichloromethane or toluene.
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Coordination Reactions: The major products are metal complexes, such as this compound nickel(II) dibromide.
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the imine hydrogen atoms.
Aplicaciones Científicas De Investigación
2,3-Bis(2,6-diisopropylphenylimino)butane has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(2,6-diisopropylphenylimino)butane nickel(II) dibromide: A nickel complex of the compound, used in polymerization reactions.
N,N′-Bis(2,6-diisopropylphenyl)-2,3-butanediimine: Another diimine ligand with similar steric properties.
Uniqueness
This compound is unique due to its bulky diisopropylphenyl groups, which provide significant steric hindrance. This steric effect influences the stability and reactivity of its metal complexes, making it a valuable ligand in coordination chemistry .
Propiedades
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-77-7 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-Bis(2,6-diisopropylphenylimino)butane interact with palladium to influence polymerization?
A1: this compound acts as a supporting ligand for palladium, forming complexes that can bind to alkyl chains. [] This interaction is crucial for controlling the reactivity of the palladium center and its ability to mediate polymerization reactions. For instance, the complex [this compound]Pd(CH2CH2CH2CO2Me)(X) (X = Cl, Br), undergoes a process known as "reverse" chain walking. [] This involves a sequence of β-hydrogen elimination and readdition steps, ultimately leading to the formation of [this compound]Pd(CH(CO2Me)CH2CH3)(X). [] Interestingly, both of these alkyl complexes exhibit reversible Pd−alkyl bond homolysis, generating radicals capable of initiating acrylate polymerization. []
Q2: What is the impact of this compound on the catalytic activity of nickel in ethylene polymerization?
A2: While the provided abstract doesn't delve into specific results, it highlights that this compound, in conjunction with a nickel catalyst, MAO, and ZnEt2, plays a crucial role in influencing the microstructure of polyethylene produced during ethylene polymerization. [] This suggests that the ligand might impact the selectivity of the nickel catalyst towards specific modes of ethylene insertion during polymerization, ultimately affecting the branching and other structural properties of the resulting polyethylene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
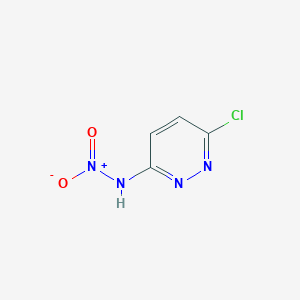

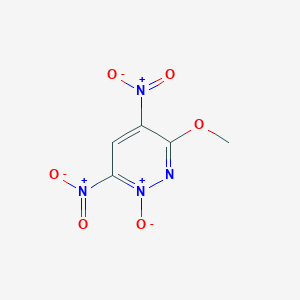
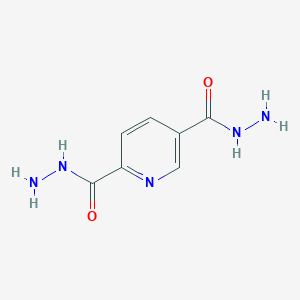
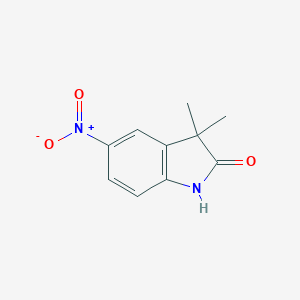
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
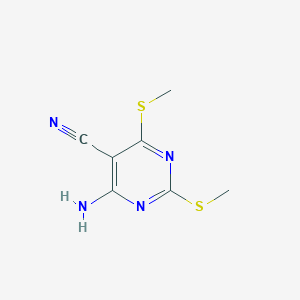
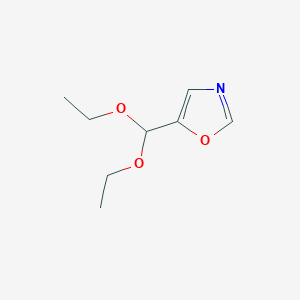
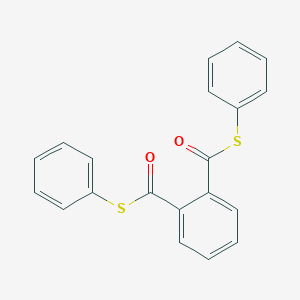
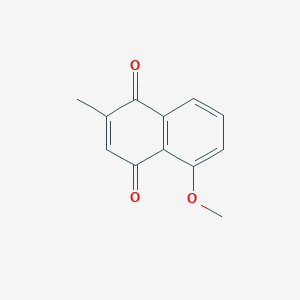
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
